3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-4-11-27-16-9-5-7-14(12-16)18(24)21-20-23-22-19(28-20)15-8-6-10-17(13-15)29(2,25)26/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIGZDCEVHYKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the butoxy and benzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale reactions with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazoles
LMM5 and LMM11 (Antifungal Agents)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are antifungal oxadiazoles with demonstrated efficacy against Candida albicans. Key comparisons:
- Substituent Effects: LMM5 incorporates a 4-methoxyphenylmethyl group on the oxadiazole ring, while LMM11 has a furan-2-yl group. The benzamide group in LMM5/LMM11 is modified with sulfamoyl substituents, whereas the target compound uses a butoxy chain, likely increasing lipophilicity (log P ~4.5–5.0 estimated) compared to LMM5 (log P ~3.8) .
- Biological Activity :
BG01109 (3-Butoxy-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide)
BG01109 (MW 327.33 g/mol) shares the butoxy-benzamide moiety but replaces the 3-methanesulfonylphenyl group with a furan-2-yl group.
- Physicochemical Properties :
4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide
However, the thioxo group may reduce metabolic stability compared to the methanesulfonylphenyl group in the target compound .
Physicochemical and Drug-Likeness Comparison
- Lipinski’s Rule Compliance :
Mechanism and Binding Insights
- The methanesulfonyl group in the target compound may mimic the sulfamoyl groups in LMM5/LMM11, facilitating interactions with thioredoxin reductase’s active site.
- The butoxy chain could enhance blood-brain barrier penetration compared to shorter alkoxy chains in analogs like BG01109 .
Biological Activity
The compound 3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide belongs to a class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₅H₁₉N₃O₃S
- Molecular Weight : 319.39 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial properties. A comparative study highlighted that various N-(1,3,4-oxadiazol-2-yl)benzamides , including derivatives similar to the target compound, demonstrated potent activity against Staphylococcus aureus , particularly methicillin-resistant strains (MRSA) .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| HSGN-94 | MRSA | 0.25 μg/mL |
| HSGN-220 | MRSA | 0.06 μg/mL |
| A14 | Gram-positive | Better than ciprofloxacin |
The mechanisms by which these compounds exert their antibacterial effects are varied and include:
- Inhibition of Trans-Translation : Some oxadiazole derivatives inhibit a ribosome rescue pathway critical for bacterial survival.
- Disruption of Lipoteichoic Acid Biosynthesis : This pathway is essential for bacterial cell wall integrity.
- Multi-targeting Activity : Recent studies have shown that certain oxadiazoles regulate essential proteins involved in bacterial metabolism and membrane integrity .
Case Study 1: Efficacy Against MRSA
A study focused on the compound HSGN-94 revealed its efficacy against MRSA strains, with a reported MIC of 0.25 μg/mL. The study employed global proteomics to analyze the impact on bacterial gene expression and identified multiple targets affected by the compound .
Case Study 2: Structure-Activity Relationship (SAR)
Research on various oxadiazole derivatives has led to insights into their structure-activity relationships. For instance, modifications in the sulfonamide group significantly influenced antibacterial potency and selectivity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
